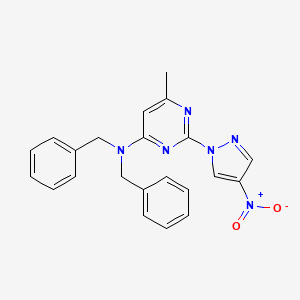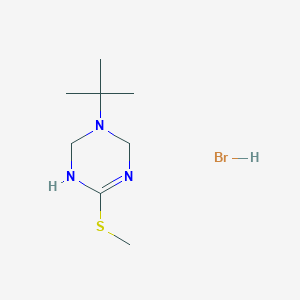![molecular formula C27H21N3O6 B2669001 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 892430-57-8](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including derivatives of benzofuranyl and pyrimidines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activities
Certain derivatives, closely related structurally, have been synthesized and tested against various cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This suggests a potential line of research into anticancer applications, focusing on the synthesis of novel compounds and evaluating their efficacy against specific types of cancer cells (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial and Antioxidant Activities
Research into the synthesis and biological evaluation of benzodifuranyl chromeno[2,3-d]pyrimidinones and related compounds has shown that these compounds can exhibit antimicrobial and antioxidant activities. This highlights the potential of such compounds in the development of new antimicrobial agents and antioxidants (Ravindernath, Reddy, & Sunil, 2013).
Imaging Agent Development
Compounds with structures similar to the query compound have been synthesized and evaluated as selective ligands for peripheral benzodiazepine receptors (PBRs), indicating their potential use as imaging agents in positron emission tomography (PET) for studying neurodegenerative disorders (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one with p-toluidine followed by acetylation of the resulting amine.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one", "p-toluidine", "Acetic anhydride", "Pyridine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one (1.0 g, 2.5 mmol) and p-toluidine (0.5 g, 4.2 mmol) in dichloromethane (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic anhydride (10 mL) and pyridine (1 mL) and stir the mixture at room temperature for 6 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stir for 30 minutes.", "Step 5: Extract the product with dichloromethane (3 x 20 mL) and wash the organic layer with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as eluent to obtain the final product as a white solid." ] } | |
Número CAS |
892430-57-8 |
Fórmula molecular |
C27H21N3O6 |
Peso molecular |
483.48 |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)28-23(31)14-29-24-19-4-2-3-5-20(19)36-25(24)26(32)30(27(29)33)13-17-8-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,28,31) |
Clave InChI |
WOUMJMDNMFQCAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)
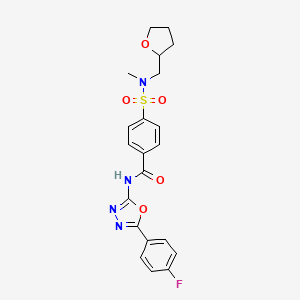

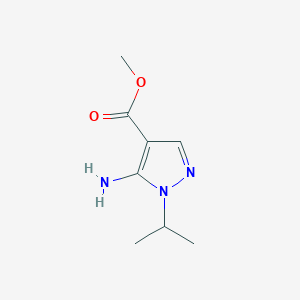
![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)
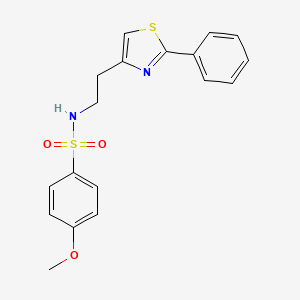

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)
![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)
![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)
